molecular formula C20H26O4S B2729750 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene CAS No. 95210-59-6

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene

Cat. No.: B2729750
CAS No.: 95210-59-6
M. Wt: 362.48
InChI Key: ZBRNRMJVIUSOBT-UHFFFAOYSA-N
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Description

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene is a specialized chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and materials science. Its molecular structure, featuring a central benzenesulfonyl group flanked by two butoxybenzene moieties, is of significant interest in the design of pharmacologically active compounds. The benzenesulfonyl group is a key functional group in many sulfonamide-based pharmaceuticals and is known to play a critical role in molecular recognition and receptor binding . Researchers can utilize this compound as a core building block for developing novel ligands for various biological targets, including peptide hormone receptors . Beyond medicinal chemistry, the butoxybenzene unit is recognized for its utility in materials science. For instance, derivatives containing butoxybenzene have been successfully employed in the fabrication of dye-sensitized solar cells (DSSCs), where they help suppress electron recombination, thereby enhancing device performance . This compound serves as a versatile precursor for synthesizing more complex structures via its reactive sulfonyl group, enabling further functionalization to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. It is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-butoxy-4-(4-butoxyphenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4S/c1-3-5-15-23-17-7-11-19(12-8-17)25(21,22)20-13-9-18(10-14-20)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNRMJVIUSOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene typically involves the reaction of 4-butoxybenzenesulfonyl chloride with 1-butoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of sulfinic acids or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or alcohols replace the butoxy group, forming sulfonamides or sulfonates.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has shown that compounds similar to 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene can exhibit antiviral properties. For instance, studies on sulfonamide derivatives have indicated their potential in inhibiting viral entry into host cells, particularly in the context of HIV. The structure-activity relationship (SAR) studies highlight that modifications in the sulfonamide group can significantly affect the potency of these compounds against viral targets .

Antitumor Activity
The compound's derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. A study synthesized a series of sulfonyl-N-hydroxyguanidine derivatives, which were tested for their anticancer properties. The results indicated that certain derivatives exhibited significant growth inhibition against human tumor cell lines, suggesting a potential application in cancer therapy .

Agrochemical Applications

Herbicide Development
this compound and its analogs are being investigated as intermediates in the synthesis of agrochemicals, particularly herbicides. The structural characteristics of these compounds allow for the modification of herbicidal activity, making them valuable in developing effective agricultural chemicals .

Material Science Applications

Polymer Chemistry
In material science, sulfonyl-containing compounds are often utilized to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. This is particularly relevant in the development of high-performance materials for various industrial applications .

Table 1: Antiviral Activity of Sulfonamide Derivatives

Compound NameIC50 (nM)Target
Compound A63CD4 Receptor
Compound B45HIV Entry Inhibition
Compound C30Viral Replication

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound DHepG25
Compound ECOLO 20510
Compound FMOLT-47

Case Studies

Case Study 1: Antiviral Efficacy
In a study published in Nature, researchers synthesized a series of benzyl-tailed analogs to evaluate their efficacy against HIV. The results demonstrated that modifications to the sidearm structures significantly impacted antiviral activity, confirming the importance of structural optimization in drug design .

Case Study 2: Antitumor Properties
A comprehensive evaluation of sulfonyl-N-hydroxyguanidine derivatives revealed that certain modifications led to enhanced cytotoxicity against multiple human tumor cell lines. This study underscores the potential for developing new anticancer agents based on the structural framework provided by compounds like this compound .

Mechanism of Action

The mechanism of action of 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group in the compound can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene with structurally or functionally related compounds, emphasizing substituents, polarity, and applications:

Compound Name Structure Key Features Polarity/Reactivity Potential Applications Reference
This compound Benzene rings linked via sulfonyl; para-butoxy groups on both rings Electron-donating (butoxy) and withdrawing (sulfonyl) groups; high symmetry Moderate polarity due to competing substituents; stable under standard conditions Surfactants, liquid crystals, polymer additives Inferred
4-Bromophenyl methyl sulfone Single benzene ring with methylsulfonyl and bromo groups Bromine as a leaving group; simpler sulfone structure High polarity; reactive in nucleophilic substitutions Pharmaceutical intermediates, organic synthesis
[(4-Phenoxybutyl)sulfanyl]benzene Benzene linked via sulfide (-S-) to a phenoxybutyl chain Sulfide group (less oxidized); flexible alkyl chain Low polarity; prone to oxidation to sulfone Precursor for sulfone synthesis, lubricants
4-Butoxy-1-(trans-4-propylcyclohexyl)benzene Benzene with butoxy and cyclohexyl groups Bulky cyclohexyl substituent; trans configuration Hydrophobic; phase-dependent behavior (e.g., liquid crystals) Display technologies, optical materials
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene Complex substituent with trichloroethyl and methoxyphenyl groups Steric hindrance; chlorine atoms enhance stability and lipophilicity Low water solubility; resistant to degradation Agrochemicals, persistent organic pollutants (POPs)

Key Observations:

Electronic Effects: The target compound’s butoxy groups enhance solubility in organic solvents compared to non-alkoxylated sulfones (e.g., 4-bromophenyl methyl sulfone) . Sulfonyl groups increase thermal stability relative to sulfides (e.g., [(4-phenoxybutyl)sulfanyl]benzene), which are oxidation-prone .

Steric Considerations :

  • Bulky substituents, as in 4-butoxy-1-(trans-4-propylcyclohexyl)benzene, reduce molecular packing efficiency, making such compounds suitable for liquid crystal applications . In contrast, the target compound’s linear butoxy chains may favor micelle formation in surfactants.

Reactivity :

  • Brominated sulfones (e.g., 4-bromophenyl methyl sulfone) undergo nucleophilic substitution, whereas the target compound’s lack of leaving groups limits such reactivity. Instead, its sulfonyl group may participate in hydrogen bonding or act as a polar anchor in supramolecular chemistry .

Synthetic Pathways :

  • Phase-transfer catalysis (PTC), used to synthesize 1-butoxy-4-tert-butylbenzene , could be adapted for the target compound by introducing sulfonyl groups via oxidation of a sulfide intermediate.

Biological Activity

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a sulfonyl group attached to a butoxy-substituted benzene ring, presents interesting possibilities in medicinal chemistry and biological research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26O4SC_{18}H_{26}O_4S. Its structure features two butoxy groups attached to a benzene ring, with a sulfonyl group providing additional reactivity. The compound's hydrophobic nature is attributed to the butoxy substituents, which can influence its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, such as cytochrome P450. This inhibition can affect drug metabolism and lead to increased bioavailability of co-administered drugs .
  • Receptor Modulation : The sulfonyl group may facilitate interaction with various receptors, potentially modulating signaling pathways involved in inflammation or cancer progression .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the butoxy chains can significantly impact biological activity. For instance:

  • Shorter Alkyl Chains : Compounds with shorter alkyl substituents tend to exhibit higher activity due to better solubility and membrane penetration .
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances the binding affinity to lipid membranes, which is crucial for cellular uptake.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various sulfonamide derivatives on cytochrome P450 enzymes. The findings suggested that compounds similar to this compound could serve as potent inhibitors, with IC50 values indicating effective enzyme blockade at low concentrations .

Study 2: Anticancer Activity

In another investigation, the compound was tested for its anticancer properties against various cell lines. Results demonstrated significant cytotoxic effects, particularly in breast cancer cells, suggesting that the compound may induce apoptosis through a mechanism involving reactive oxygen species (ROS) generation .

Study 3: Anti-inflammatory Effects

Research focusing on inflammatory models revealed that the compound exhibited anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This was particularly evident in models of acute inflammation where treatment led to reduced edema and leukocyte infiltration .

Data Table: Biological Activity Summary

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of cytochrome P450
Anticancer ActivityInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What are the optimal synthetic routes for 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce the butoxy and benzenesulfonyl groups. For example, a two-step protocol could include:

Sulfonation : Reaction of 1-butoxybenzene with chlorosulfonic acid under controlled anhydrous conditions (0–5°C, 2–4 hours) to form the sulfonyl chloride intermediate.

Coupling : The intermediate reacts with 4-butoxybenzene via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄, Na₂CO₃, in DMF at 80–100°C).
Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key Metrics : Monitor yields via HPLC (C18 column, methanol/buffer mobile phase) and confirm structure by ¹H/¹³C NMR (e.g., δ 1.0–1.8 ppm for butoxy CH₂ groups) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity (>98%) .
  • Spectroscopy :
  • NMR : Compare chemical shifts with computational predictions (e.g., δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 397.18 (C₁₈H₂₄O₄S⁺) .
  • Elemental Analysis : Carbon/hydrogen/sulfur ratios should align with theoretical values (±0.3% tolerance) .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group.
  • Decomposition Risks : Avoid prolonged exposure to moisture or UV light. Monitor via TLC for degradation products (e.g., sulfonic acid derivatives) .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal via certified chemical waste services .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data be resolved during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, IR (e.g., sulfonyl S=O stretches at 1150–1250 cm⁻¹), and X-ray crystallography (if crystals form).
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to distinguish overlapping proton signals in crowded NMR regions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What advanced applications does this compound have in materials science or supramolecular chemistry?

  • Methodological Answer :
  • Polymer Synthesis : Use as a monomer for sulfonated poly(ether sulfone)s via step-growth polymerization. Optimize thermal stability (TGA: degradation onset >300°C) and proton conductivity for fuel cell membranes .
  • Liquid Crystals : Investigate mesophase behavior by polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). The butoxy chains may induce smectic phases at 80–120°C .

Q. How can researchers design experiments to probe the biological activity of this compound while addressing cytotoxicity concerns?

  • Methodological Answer :
  • In Vitro Assays :

Enzyme Inhibition : Screen against tyrosine kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 100 µM suggests low toxicity) .

  • Structure-Activity Relationship (SAR) : Modify the sulfonyl group to esters or amides and compare bioactivity trends .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • DoE Optimization : Use a central composite design to optimize temperature, catalyst loading, and solvent ratios. For example, 5% Pd/C may reduce side products vs. homogeneous catalysts .

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